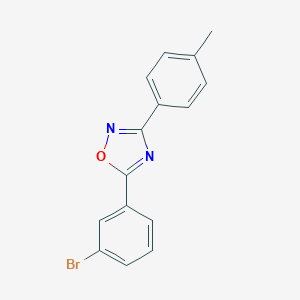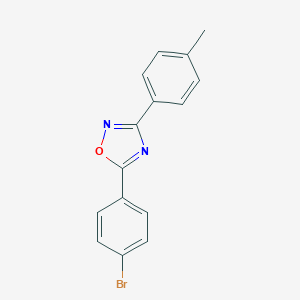![molecular formula C6H2N4S2 B398312 [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole CAS No. 211-16-5](/img/structure/B398312.png)
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is a type of organic compound that is often used in the field of chemistry . It is a derivative of benzobisthiadiazole and is used in semiconducting polymer nanoparticles for second near-infrared photoacoustic imaging . These nanoparticles have the advantages of low toxicity, flexible structure adjustment, good photostability, and excellent photothermal conversion efficiency .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, a safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
Physical And Chemical Properties Analysis
“this compound” has unique physical and chemical properties. It is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .
Applications De Recherche Scientifique
Matériaux Photovoltaïques
“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” et ses dérivés jouent un rôle significatif dans la conception de matériaux photovoltaïques efficaces . La bande d'énergie et la bande d'énergie optique et électrochimique de ces types de molécules sont importantes pour les applications photovoltaïques .
Colorants Organiques
Les dérivés bromés des 1,2,5-thiadiazoles benzofusionnés, qui comprennent “this compound”, sont des précurseurs importants pour la synthèse de colorants . Ces colorants ont diverses applications en optoélectronique .
Fluorophores
Les systèmes à base de “this compound” ont été largement étudiés pour une utilisation en tant que fluorophores . Les fluorophores sont des composés chimiques qui peuvent réémettre de la lumière après excitation par la lumière.
Organophotocatalyseurs de Lumière Visible
Les systèmes à base de “this compound” ont un potentiel d'utilisation en tant qu'organophotocatalyseurs à la lumière visible . Ces organophotocatalyseurs peuvent être utilisés pour permettre des transformations organiques .
Sondes de Bio-imagerie
Le motif “this compound” a été utilisé comme sondes de bio-imagerie pour les gouttelettes lipidiques, les mitochondries et les membranes plasmiques .
Portion Acceptrice d'Électrons
Le motif “this compound” est une portion fortement acceptrice d'électrons . Cette propriété est utile dans diverses applications, y compris la conception de photovoltaïques organiques et de capteurs fluorescents <svg class="icon" height="16" p-id="1735" t="1709264788668" version
Mécanisme D'action
Target of Action
It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWFHXCHAYULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=NSN=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-hexylacetamide](/img/structure/B398229.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398230.png)
![2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B398231.png)
![N-[3-[(E)-N-[[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylpropanamide](/img/structure/B398234.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B398235.png)


![5-Thiophen-2-yl-3-m-tolyl-[1,2,4]oxadiazole](/img/structure/B398241.png)

![tert-butyl N-[(3-bromobenzoyl)amino]carbamate](/img/structure/B398245.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B398251.png)